4-Cyclopentylbenzenesulfonyl chloride

Vue d'ensemble

Description

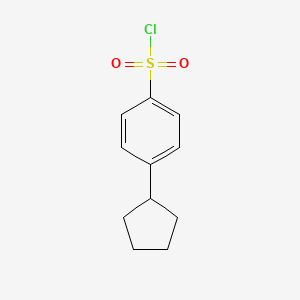

4-Cyclopentylbenzenesulfonyl chloride is an organic compound with the molecular formula C11H13ClO2S and a molecular weight of 244.74 g/mol . It is a derivative of benzenesulfonyl chloride, where a cyclopentyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Cyclopentylbenzenesulfonyl chloride can be synthesized through the reaction of 4-cyclopentylbenzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically involves refluxing the sulfonic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

C6H4(SO3H)(C5H9)+SOCl2→C6H4(SO2Cl)(C5H9)+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyclopentylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation of the cyclopentyl group can lead to the formation of cyclopentyl ketone derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfones: Formed by the reaction with thiols.

Applications De Recherche Scientifique

Organic Synthesis

The sulfonyl chloride functional group in 4-cyclopentylbenzenesulfonyl chloride is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. It can participate in several key reactions:

- Nucleophilic Substitution Reactions : The compound can react with amines, alcohols, and thiols to form sulfonamides, sulfonates, and thioethers respectively. This property is utilized in synthesizing various pharmaceuticals and agrochemicals.

- Formation of Sulfonamides : The reaction of this compound with primary or secondary amines leads to the formation of sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial properties.

- Synthesis of Heterocycles : This compound can also be used as a building block for constructing heterocyclic compounds through cyclization reactions, which are prevalent in drug development.

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in the development of new therapeutic agents:

- Antimicrobial Agents : The sulfonamide derivatives formed from this compound have been studied for their antimicrobial activity. These compounds inhibit bacterial growth by interfering with folic acid synthesis.

- Anti-inflammatory Drugs : Some derivatives exhibit anti-inflammatory properties and are being explored for their potential use in treating conditions like arthritis.

- Cancer Research : Research has indicated that certain sulfonamide derivatives can inhibit tumor growth, making them candidates for anticancer therapies. The ability to modify the cyclopentyl group allows for the optimization of biological activity.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

- Synthesis of Novel Antibacterial Agents : A study demonstrated the synthesis of new sulfonamide compounds derived from this compound, showcasing enhanced antibacterial activity against resistant strains of bacteria .

- Development of Anti-inflammatory Compounds : Research focused on modifying the cyclopentyl moiety to enhance the anti-inflammatory effects of sulfonamide derivatives has shown promising results in preclinical models .

- Pharmaceutical Formulations : The compound's role as an intermediate in the formulation of complex drugs has been documented, illustrating its importance in pharmaceutical chemistry .

Mécanisme D'action

The mechanism of action of 4-cyclopentylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenesulfonyl chloride: Lacks the cyclopentyl group, making it less sterically hindered.

4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a cyclopentyl group, leading to different reactivity and steric effects.

4-Ethylbenzenesulfonyl chloride: Contains an ethyl group, which also affects its reactivity and steric properties.

Uniqueness

4-Cyclopentylbenzenesulfonyl chloride is unique due to the presence of the cyclopentyl group, which introduces steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis and research applications.

Activité Biologique

4-Cyclopentylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a cyclopentyl group attached to a benzenesulfonyl chloride moiety, which is critical for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 244.74 g/mol |

| Boiling Point | 182 °C |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various bacterial and fungal strains. The compound's mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal effects. Studies have demonstrated its ability to inhibit the growth of fungi, making it a candidate for developing antifungal therapies.

The biological activity of this compound can be attributed to its sulfonyl chloride functional group, which can react with nucleophiles in biological systems. This reactivity allows it to modify proteins and enzymes, potentially altering their functions.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various pathogens. The results indicated:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Fungal Strains Tested : Candida albicans

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 50 µg/mL

- S. aureus: 25 µg/mL

- C. albicans: 30 µg/mL

These findings suggest that the compound could serve as an effective agent in treating infections caused by these microorganisms.

Study 2: Mechanistic Insights

Another study focused on the mechanism by which this compound exerts its biological effects. The research revealed that the compound interacts with specific protein targets involved in cell signaling pathways, leading to apoptosis in cancer cell lines.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms | Observed Effects |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Cell lysis |

| Antifungal | C. albicans | Growth inhibition |

| Cytotoxicity | Cancer cell lines | Induction of apoptosis |

Propriétés

IUPAC Name |

4-cyclopentylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2S/c12-15(13,14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUWSLVVXHWTKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561841 | |

| Record name | 4-Cyclopentylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54997-94-3 | |

| Record name | 4-Cyclopentylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.